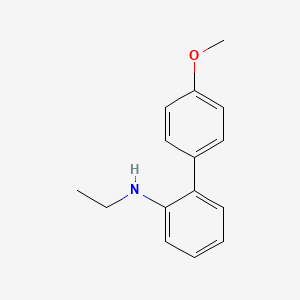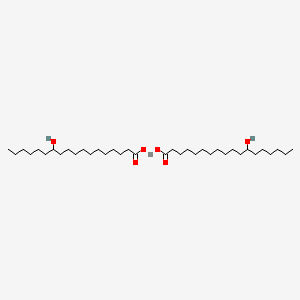
cadmium(2+);12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmio(2+);12-hydroxyoctadecanoate: est un composé organométallique de formule chimique C36H70CdO6 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le cadmio(2+);12-hydroxyoctadecanoate peut être synthétisé par réaction de sels de cadmium avec l'acide 12-hydroxyoctadecanoïque. La réaction typique consiste à dissoudre du chlorure de cadmium ou du nitrate de cadmium dans un solvant approprié, puis à ajouter de l'acide 12-hydroxyoctadecanoïque. Le mélange réactionnel est ensuite chauffé à reflux pour favoriser la formation du sel de cadmium .
Méthodes de production industrielle: La production industrielle de cadmio(2+);12-hydroxyoctadecanoate suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et de conditions contrôlées pour garantir un rendement élevé et une pureté du produit final. Les paramètres de réaction, tels que la température, le solvant et le temps de réaction, sont optimisés pour obtenir une production efficace .
Analyse Des Réactions Chimiques
Types de réactions: Le cadmio(2+);12-hydroxyoctadecanoate subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former de l'oxyde de cadmium et d'autres produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir l'ion cadmium à l'état métallique ou à d'autres états d'oxydation inférieurs.
Substitution: Le groupe hydroxyle dans la partie 12-hydroxyoctadecanoate peut subir des réactions de substitution avec d'autres groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution: Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.
Produits majeurs: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de l'oxyde de cadmium, tandis que les réactions de substitution peuvent produire divers dérivés substitués du 12-hydroxyoctadecanoate .
Applications de la recherche scientifique
Chimie: Le cadmio(2+);12-hydroxyoctadecanoate est utilisé comme précurseur dans la synthèse d'autres composés contenant du cadmium. Il est également utilisé dans des études impliquant la chimie organométallique et les complexes de coordination .
Biologie et médecine: En recherche biologique, le cadmio(2+);12-hydroxyoctadecanoate est utilisé pour étudier les effets du cadmium sur les processus cellulaires et sa toxicité potentielle. Il sert de composé modèle pour étudier les interactions du cadmium avec les molécules biologiques .
Industrie: Le composé trouve des applications dans la production de matériaux à base de cadmium, tels que l'oxyde de cadmium et le sulfure de cadmium, qui sont utilisés dans divers procédés industriels, notamment la fabrication de pigments, de revêtements et de semi-conducteurs .
Mécanisme d'action
Le mécanisme d'action du cadmio(2+);12-hydroxyoctadecanoate implique son interaction avec les composants cellulaires, conduisant à divers effets biochimiques. Les ions cadmium peuvent perturber les voies de signalisation cellulaire, induire un stress oxydatif et interférer avec l'homéostasie du calcium. Ces interactions entraînent des dommages cellulaires et l'apoptose . Les effets du composé sont médiés par des voies telles que la voie des protéines kinases activées par les mitogènes (MAPK) et la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) .
Applications De Recherche Scientifique
Chemistry: Cadmium(2+);12-hydroxyoctadecanoate is used as a precursor in the synthesis of other cadmium-containing compounds. It is also employed in studies involving organometallic chemistry and coordination complexes .
Biology and Medicine: In biological research, this compound is used to study the effects of cadmium on cellular processes and its potential toxicity. It serves as a model compound to investigate the interactions of cadmium with biological molecules .
Industry: The compound finds applications in the production of cadmium-based materials, such as cadmium oxide and cadmium sulfide, which are used in various industrial processes, including the manufacture of pigments, coatings, and semiconductors .
Mécanisme D'action
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular signaling pathways, induce oxidative stress, and interfere with calcium homeostasis. These interactions result in cellular damage and apoptosis . The compound’s effects are mediated through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Cadmio(2+);12-hydroxystearate
- Cadmio(2+);octadecanoate
- Cadmio(2+);stéarate
Comparaison: Le cadmio(2+);12-hydroxyoctadecanoate est unique en raison de la présence du groupe hydroxyle en position 12 de la chaîne octadecanoate. Ce groupe hydroxyle confère des propriétés chimiques et une réactivité distinctes par rapport à d'autres carboxylates de cadmium. Par exemple, le cadmio(2+);12-hydroxystearate est dépourvu du groupe hydroxyle, ce qui entraîne des caractéristiques de solubilité et de réactivité différentes .
Propriétés
Numéro CAS |
101012-94-6 |
|---|---|
Formule moléculaire |
C36H70CdO6 |
Poids moléculaire |
711.4 g/mol |
Nom IUPAC |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clé InChI |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





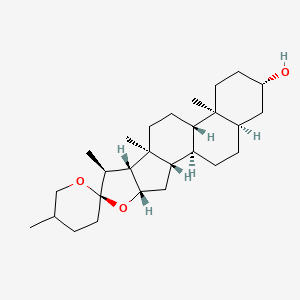
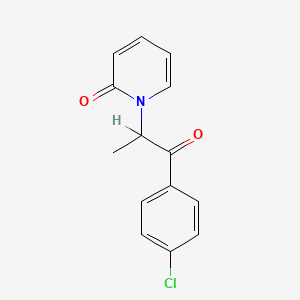
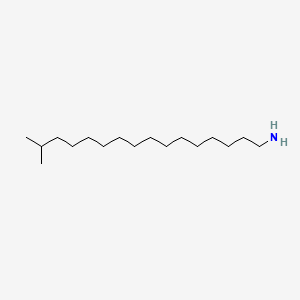
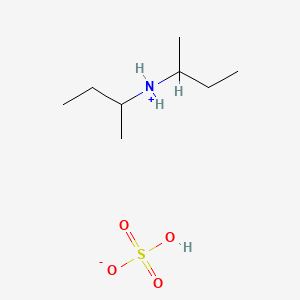


![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)



